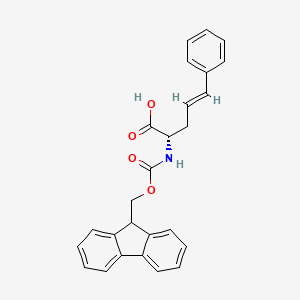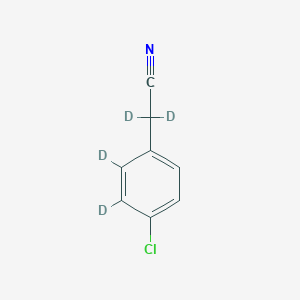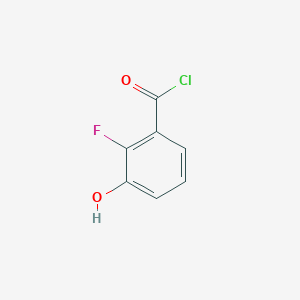
Fmoc-L-Styrylalanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Styrylalanine, also known as Fmoc-L-Sta, is an amino acid derivative that is widely used in synthetic organic chemistry. It is a versatile reagent for peptide synthesis and has a variety of applications in scientific research. Fmoc-L-Sta is a non-natural amino acid that is used to create peptides with unique properties that are not found in naturally occurring amino acids.
Wissenschaftliche Forschungsanwendungen
Hydrogelbildung
Fmoc-L-Styrylalanin kann zur Bildung von Hydrogelen verwendet werden {svg_1}. Diese Hydrogele sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen {svg_2}. Sie werden durch Selbstassemblierung von Peptidderivaten gebildet, die supramolekulare Nanostrukturen bilden {svg_3}.
Arzneimittelfreisetzung
Die durch this compound gebildeten Hydrogele können als Arzneimittelfreisetzungssysteme verwendet werden {svg_4}. Die Arzneimittelmoleküle können in der Hydrogelmatrix eingeschlossen und kontrolliert freigesetzt werden.
Diagnosewerkzeuge für die Bildgebung
Hydrogele auf Basis von this compound können auch als Diagnosewerkzeuge für die Bildgebung verwendet werden {svg_5}. Die einzigartigen Eigenschaften dieser Hydrogele machen sie für den Einsatz in verschiedenen Bildgebungstechniken geeignet.
Tissue Engineering
Hydrogele auf Basis von this compound können im Tissue Engineering eingesetzt werden {svg_6}. Beispielsweise wirkt das Fmoc-K3-Hydrogel, das steifer ist (G’ = 2526 Pa), als ein potenzielles Material für das Tissue Engineering und unterstützt die Zellanhaftung, das Überleben und die Vermehrung vollständig {svg_7}.
Biodruckanwendungen
This compound kann in Biodruckanwendungen verwendet werden {svg_8}. Eine neuartige Klasse von synthetischen, hydrogelebildenden, amphipathischen, kationischen Peptiden, die einen aliphatischen Bereich und einen Lys-Rest enthalten, wurde als Gerüst für Biodruckanwendungen vorgeschlagen {svg_9}.
pH-gesteuerte ambidextre Gelierung
This compound zeigt eine pH-gesteuerte ambidextre Gelierung {svg_10}. Dies bedeutet, dass es sowohl bei verschiedenen pH-Werten Hydrogele als auch Organogele bilden kann {svg_11}. Diese Eigenschaft ist unter Gelatoren bedeutsam und kann in verschiedenen Anwendungen eingesetzt werden.
Hohe thermische Stabilität
Hydrogele auf Basis von this compound weisen eine hohe thermische Stabilität auf {svg_12}. Sie können Temperaturen bis zu 100 °C standhalten, selbst bei einer niedrigen minimalen Hydrogelbildungskonzentration (0,1 Gew.-%) {svg_13}.
Farbstoffentfernungseigenschaften
Hydrogele auf Basis von this compound können zur Farbstoffentfernung verwendet werden {svg_14}. Sie können Farbstoffe aus Lösungen aufnehmen und entfernen, wodurch sie für Umweltanwendungen nützlich sind {svg_15}.
Wirkmechanismus
Target of Action
Fmoc-L-Styrylalanine is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-L-Styrylalanine acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . The Fmoc group is then removed rapidly by a base, usually piperidine . This process prevents the amino group from reacting prematurely during peptide synthesis .
Biochemical Pathways
Fmoc-L-Styrylalanine plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of
Eigenschaften
IUPAC Name |
(E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-DDVUFSRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215190-24-2 |
Source


|
| Record name | Fmoc-L-Styrylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)